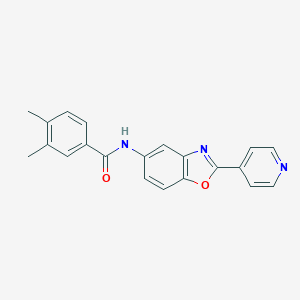
Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate, also known as MFCM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate is not fully understood. However, studies have suggested that Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate exerts its biological effects by inhibiting various enzymes and pathways in the body. For example, Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate can inhibit the growth of cancer cells by inducing apoptosis. Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate in lab experiments is its relatively low cost and easy synthesis. However, one of the limitations of using Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate. One direction is to further investigate its anticancer properties and potential use as a cancer treatment. Another direction is to investigate its insecticidal properties and potential use as a new insecticide. Additionally, there is a need for further studies to understand the mechanism of action of Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate and its potential side effects.
In conclusion, Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its anticancer, anti-inflammatory, and insecticidal properties make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate can be achieved through a multistep process. The first step involves the reaction of 3-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-furoylamine to form the amide intermediate. Finally, the amide intermediate is reacted with methyl cyanoacetate to form Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields. In the field of medicine, Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has been shown to possess anticancer properties. Studies have shown that Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In the field of agriculture, Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has been shown to possess insecticidal properties. Studies have shown that Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate can inhibit the growth and development of various insect pests, making it a potential candidate for the development of new insecticides.
In the field of material science, Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate has been shown to possess photoluminescent properties. Studies have shown that Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate can emit light when exposed to ultraviolet radiation, making it a potential candidate for the development of new materials for use in optoelectronic devices.
Propiedades
Nombre del producto |
Methyl 4-cyano-5-(2-furoylamino)-3-methyl-2-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C13H10N2O4S |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
methyl 4-cyano-5-(furan-2-carbonylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H10N2O4S/c1-7-8(6-14)12(20-10(7)13(17)18-2)15-11(16)9-4-3-5-19-9/h3-5H,1-2H3,(H,15,16) |
Clave InChI |
YJIXEGCZVPAROD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CO2)C(=O)OC |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CO2)C(=O)OC |
Solubilidad |
3.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)


![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)

![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278539.png)
![N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B278541.png)